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molecular formula C13H9Cl2NO2 B8307210 1,2-Dichloro-3-(4-nitrobenzyl)benzene

1,2-Dichloro-3-(4-nitrobenzyl)benzene

Cat. No. B8307210
M. Wt: 282.12 g/mol
InChI Key: XJDKJTBFXIKUTM-UHFFFAOYSA-N
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Patent
US07531554B2

Procedure details

Under an argon stream, bis(dibenzylidenacetone)palladium(0) (3.2 g, 5.6 mmol) and tri(2-furyl)phosphine (2.6 g, 11.2 mmol) were dissolved in THF (310 ml), the reaction mixture of 2,3-dichlorobenzylzinc chloride (421.7 mmol) in THF obtained in Reference Example 1 was added dropwise under ice-cooling through a cannula, and then a solution of 4-iodonitrobenzene (70.0 g, 281 mmol) in THF (700 ml) was added dropwise, after which the mixture was stirred at room temperature for 2 hr, saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was filtered through celite. The filtrate was concentrated under reduced pressure, water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the precipitated solid was collected by filtration on the way. The filtrate was again concentrated under reduced pressure, and the precipitated solid was collected by filtration on the way. The collected solids were combined washed with n-hexane and vacuum dried to give the object product (60.2 g, yield 76%) as a pale-brown solid.
[Compound]
Name
bis(dibenzylidenacetone)palladium(0)
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Name
2,3-dichlorobenzylzinc chloride
Quantity
421.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2][C:3]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][Zn+].I[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1.[Cl-].[NH4+]>C1COCC1.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>[Cl:11][C:10]1[CH:9]=[CH:8][CH:7]=[C:4]([CH2:5][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)[C:3]=1[Cl:2] |f:0.1,3.4|

Inputs

Step One
Name
bis(dibenzylidenacetone)palladium(0)
Quantity
3.2 g
Type
reactant
Smiles
Name
Quantity
310 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.6 g
Type
catalyst
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Step Two
Name
2,3-dichlorobenzylzinc chloride
Quantity
421.7 mmol
Type
reactant
Smiles
[Cl-].ClC1=C(C[Zn+])C=CC=C1Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
IC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after which the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 1
ADDITION
Type
ADDITION
Details
was added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling through a cannula
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration on the way
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was again concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration on the way
WASH
Type
WASH
Details
The collected solids were combined washed with n-hexane and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)CC1=CC=C(C=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 60.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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